5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
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Description
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H16ClFN2O and its molecular weight is 258.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may play a role, is known to depend on factors such as reaction conditions and the stability of the organoboron reagent .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHACXTOTTZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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